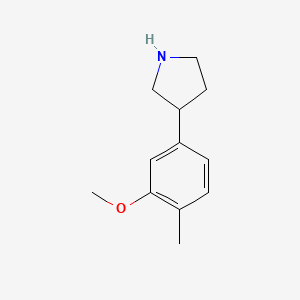

3-(3-Methoxy-4-methylphenyl)pyrrolidine

Description

3-(3-Methoxy-4-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted phenyl ring at the 3-position of the pyrrolidine scaffold. The phenyl substituent includes a methoxy group at the 3-position and a methyl group at the 4-position (relative to the pyrrolidine attachment). This compound is of interest in medicinal chemistry due to the pyrrolidine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) and receptor-targeting therapeutics.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(3-methoxy-4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |

InChI Key |

BUMLOWGIFYTUTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCNC2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(3-Methoxy-4-methylphenyl)pyrrolidine

General Synthetic Approach

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring via Mannich-type or reductive amination reactions.

- Introduction of the 3-methoxy-4-methylphenyl substituent either by direct substitution or via coupling reactions.

- Control of regio- and stereochemistry to obtain the desired isomer.

Detailed Synthetic Route from Literature

A representative and detailed preparation route can be adapted from related pyrrolidine derivatives such as those described in patent EP2222640A1 for structurally similar compounds.

Step 1: Preparation of 4'-methyl-3-pyrrolidinopropiophenone Intermediate

- A Mannich reaction is performed using 4-methylacetophenone, pyrrolidine, and paraformaldehyde.

- Reaction conditions: n-butanol as solvent, hydrochloric acid (29%) as catalyst, heated at 85–90 °C for 12–14 hours.

- After reaction completion, the solvent is removed under vacuum.

- The crude product is treated with toluene and cooled to precipitate the Mannich hydrochloride salt.

- The salt is dissolved in water, basified with aqueous ammonia, and filtered to yield 4'-methyl-3-pyrrolidinopropiophenone with >98% purity.

Step 2: Formation of the Pyrrolidinopropanol Intermediate

- 4'-methyl-3-pyrrolidinopropiophenone is reacted with 2-bromopyridine and n-butyllithium in toluene to yield l-(4-methylphenyl)-l-(2-pyridyl)-3-pyrrolidinopropan-1-ol.

- This step introduces the pyrrolidine ring with the aryl substituent.

Step 3: Dehydration to Form the Pyrrolidinopropene

- The pyrrolidinopropanol is treated with concentrated sulfuric acid (about 85–90%) at 25–100 °C for 1–6 hours to induce dehydration.

- The resulting mixture contains E and Z isomers of the pyrrolidinopropene.

- Basification and aqueous washing steps selectively dissolve the Z isomer, isolating the E isomer with high purity.

Step 4: Isolation and Purification

- The E isomer is dissolved in aromatic solvents like toluene.

- Acid addition salts such as hydrochloride or oxalate salts are prepared by treatment with the corresponding acid.

- The hydrochloride salt is obtained by shaking the E isomer solution with aqueous HCl and subsequent filtration.

Alternative Synthetic Strategies

- Reductive amination of 3-methoxy-4-methylbenzaldehyde with pyrrolidine under reducing conditions (e.g., NaBH3CN) can be used to directly form the desired compound.

- Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to attach the pyrrolidine ring to the substituted phenyl moiety, although specific literature for this exact compound is limited.

- Cycloaddition reactions involving azomethine ylides generated from pyrrolidine derivatives and substituted benzaldehydes can also be a route to spiro or fused pyrrolidine derivatives but may be less applicable for the simple this compound.

Analytical Data and Reaction Conditions Summary

| Step | Reaction Type | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Mannich Reaction | 4-methylacetophenone, pyrrolidine, paraformaldehyde, n-butanol, HCl (29%), 85–90 °C, 12–14 h | 76% yield, >98% HPLC purity |

| 2 | Nucleophilic Addition | 4'-methyl-3-pyrrolidinopropiophenone, 2-bromopyridine, n-butyllithium, toluene | High purity intermediate |

| 3 | Dehydration | Concentrated sulfuric acid (85–90%), 25–100 °C, 1–6 h | >92% E-isomer obtained |

| 4 | Salt Formation | Aqueous HCl, toluene | Hydrochloride salt, high purity |

Research Findings and Notes

- The Mannich reaction is a robust method for introducing the pyrrolidine ring with high regioselectivity.

- Dehydration under strongly acidic conditions is critical for forming the double bond and isolating the E isomer.

- Water washing selectively removes the undesired Z isomer, improving isomeric purity.

- Preparation of acid addition salts improves compound stability and handling.

- Alternative methods such as reductive amination or cycloaddition may offer routes but require optimization for this specific substitution pattern.

Chemical Reactions Analysis

3-(3-Methoxy-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include mild temperatures, atmospheric pressure, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The methoxy-methylphenyl group can further enhance these interactions by providing additional binding sites and increasing the compound’s overall affinity for its targets .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring substituents significantly influence receptor binding, metabolic stability, and physicochemical properties. Below is a comparative analysis:

*Estimated logP values based on substituent contributions.

Key Insights :

- 4-Chlorophenyl analogs exhibit superior receptor binding (e.g., hMC4R) due to electron-withdrawing effects, but may suffer from metabolic instability .

- Positional isomerism (e.g., 2- vs. 3-substitution) alters steric interactions, as seen in 2-(3-methoxyphenyl)pyrrolidine, which shows reduced potency in receptor assays .

Stereochemical Considerations

Pyrrolidine derivatives often exhibit stereochemistry-dependent activity. For example:

- (S,R)-Diastereomers of pyrrolidine-based MC4R ligands act as full agonists (EC₅₀ = 3.8 nM), while (R,S)-isomers lose agonist activity despite retaining binding affinity .

- The target compound’s stereochemistry (if chiral) could similarly dictate its pharmacological profile, though specific data are unavailable in the provided evidence.

Pyrrolidine Core Modifications

Modifications to the pyrrolidine ring itself influence conformational flexibility and potency:

Key Insight : Fluorination or methylation of the pyrrolidine ring can enhance metabolic stability without compromising potency, but rigid scaffolds (e.g., proline) reduce activity .

Physicochemical and Metabolic Properties

- Lipophilicity : The 4-methyl group increases logP compared to methoxy or polar substituents, favoring CNS penetration .

- Metabolism : Methoxy groups are prone to O-demethylation, but the 3-position may slow this process compared to 4-methoxy analogs .

- Stability : Methyl groups enhance oxidative stability relative to electron-withdrawing groups (e.g., CF₃) .

Q & A

Basic: What are the key synthetic strategies for 3-(3-Methoxy-4-methylphenyl)pyrrolidine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, such as condensation-cyclization or nucleophilic substitution pathways. For example:

- Step 1 : Formation of the pyrrolidine core via intramolecular cyclization of a linear precursor (e.g., using proline derivatives or azide-alkyne cycloadditions).

- Step 2 : Functionalization of the aromatic ring (e.g., methoxy and methyl groups) via Ullmann coupling or Friedel-Crafts alkylation under controlled pH and temperature .

- Optimization : Reaction variables like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., Pd/C for coupling reactions), and temperature gradients (room temp. vs. reflux) significantly impact yield. For instance, highlights that yields improved from 45% to 72% when switching from methanol to DMF as a solvent.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 232.1442 for C₁₂H₁₇NO₂).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects impurities and validates purity >95% .

Advanced: How can stereochemical uncertainties in pyrrolidine derivatives be resolved during synthesis?

Answer:

Stereochemical control requires:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (S)-proline derivatives) to enforce specific configurations .

- Asymmetric Catalysis : Employing catalysts like BINAP-Ru complexes for hydrogenation steps to achieve >90% enantiomeric excess (e.e.) .

- X-ray Crystallography : Definitive structural assignment of diastereomers (e.g., distinguishing (3S,4R) vs. (3R,4S) configurations in ).

Advanced: What methodologies address contradictions in biological activity data among structural analogs?

Answer:

Contradictions often arise from substitution patterns or stereochemistry . Strategies include:

- Structure-Activity Relationship (SAR) Studies :

- Compare analogs like 3-(4-Fluoro-2-methylphenoxy)pyrrolidine () vs. 3-(4-methoxyphenyl) derivatives ().

- Use molecular docking to assess binding affinities toward target proteins (e.g., kinase enzymes).

- In Vitro Assays : Standardize protocols (e.g., IC₅₀ measurements under identical cell lines/pH conditions) to minimize variability .

Advanced: How can green chemistry principles be applied to synthesize this compound?

Answer:

Sustainable approaches include:

- Oxidant Selection : Replace toxic Cr(VI) reagents with NaOCl/ethanol systems for oxidative ring closure (73% yield, ).

- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use and solvent waste .

- Flow Chemistry : Continuous flow systems improve scalability and reduce reaction times (e.g., 80% yield in 2 hours vs. 6 hours batchwise, ).

Advanced: What analytical strategies validate the stability of this compound under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1.2)/basic (pH 8.0) buffers at 37°C for 24 hours, followed by LC-MS to detect degradation products.

- Plasma Stability Assays : Incubate with human plasma and monitor parent compound depletion via UHPLC-UV at 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .

Advanced: How do computational methods aid in designing derivatives of this compound with enhanced bioactivity?

Answer:

- Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., G-protein-coupled receptors) to refine substituent placement.

- ADMET Prediction Tools : Use software like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., logP < 3, high intestinal absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.